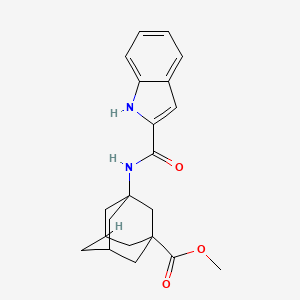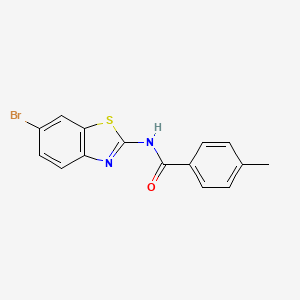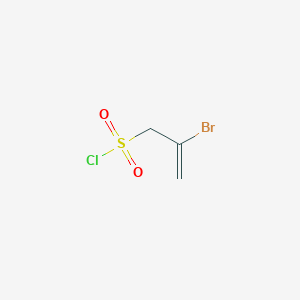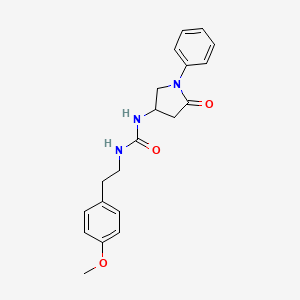
(1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate is a synthetic compound that has gained attention due to its potential applications in scientific research. It is a derivative of adamantane, a bicyclic organic compound that has been used in the synthesis of antiviral drugs and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate involves binding to the ATP-binding site of CK2, thereby inhibiting its activity. This results in downstream effects on cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate are still being studied. However, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential anti-cancer effects. It has also been shown to modulate the activity of other proteins, including the histone deacetylase HDAC6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate is its specificity for CK2, which allows for targeted inhibition of this protein. However, its effects on other proteins and cellular processes are still being studied, which could limit its usefulness in certain experiments. Additionally, its synthetic nature could make it more difficult to produce on a large scale compared to naturally occurring compounds.
Zukünftige Richtungen
There are several potential future directions for research involving ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in animal and human models. Another potential direction is the development of analogs with improved specificity or potency for CK2 inhibition. Additionally, studies are needed to further elucidate its effects on other proteins and cellular processes.
Synthesemethoden
The synthesis of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate involves the reaction of adamantane-1-carboxylic acid with methyl chloroformate to form the corresponding methyl ester. This intermediate is then reacted with 1H-indole-2-carboxylic acid to form the final product. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate has potential applications in scientific research due to its ability to modulate the activity of certain proteins. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and apoptosis. Inhibition of CK2 has been proposed as a potential therapeutic strategy for cancer and other diseases.
Eigenschaften
IUPAC Name |
methyl 3-(1H-indole-2-carbonylamino)adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19(25)20-8-13-6-14(9-20)11-21(10-13,12-20)23-18(24)17-7-15-4-2-3-5-16(15)22-17/h2-5,7,13-14,22H,6,8-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWBDTYTDYNWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)


![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)

![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)
![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)